2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Lipophilicity Drug-likeness ADME prediction

Select this compound when linear or mono-methoxy phenoxyacetamide analogs fail to achieve intracellular target engagement. With a clogP of 3.51 and moderate TPSA (48.0 Ų), it is optimized for passive membrane diffusion and blood-brain barrier models. Its branched 2-methoxy-2-(2-methoxyphenyl)ethyl side-chain adds two ether oxygens and expands conformational freedom (7 rotatable bonds), enabling entropic SAR exploration unavailable with rigid analogs (≤5 bonds). Ideal for formulation studies exploiting 5 H-bond acceptors without donors to balance solubility at clogP >3.

Molecular Formula C18H20ClNO4
Molecular Weight 349.81
CAS No. 1795088-04-8
Cat. No. B2596819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
CAS1795088-04-8
Molecular FormulaC18H20ClNO4
Molecular Weight349.81
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C18H20ClNO4/c1-22-16-6-4-3-5-15(16)17(23-2)11-20-18(21)12-24-14-9-7-13(19)8-10-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)
InChIKeyTZCMVRFGCSCKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS 1795088-04-8): Core Physicochemical & Structural Baseline for Procurement Evaluation


2-(4-Chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic phenoxyacetamide derivative featuring a 4-chlorophenoxyacetyl moiety linked to a 2-methoxy-2-(2-methoxyphenyl)ethylamine tail. Its molecular formula is C₁₈H₂₀ClNO₄ (MW 349.81 g·mol⁻¹) and it contains no hydrogen-bond donors [1]. The compound occupies a distinct physicochemical space relative to simpler phenoxyacetamide analogs, with a computed clogP of 3.51, topological polar surface area (TPSA) of 48.0 Ų, and seven rotatable bonds that collectively influence membrane permeability and conformational sampling [1].

Why Generic Phenoxyacetamide Substitution Fails: The Conformational and Lipophilicity Barrier of 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide


Phenoxyacetamides are not freely interchangeable because both the N-alkyl/aryl substituent and the phenoxy ring substitution dictate lipophilicity, hydrogen-bonding capacity, and conformational entropy. In the case of 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide, the branched 2-methoxy-2-(2-methoxyphenyl)ethyl side-chain introduces two additional ether oxygen atoms, greater rotatable bond freedom, and a higher clogP compared to linear or mono‑methoxy analogs [1]. These molecular features directly alter predicted membrane transit, cytochrome P450 susceptibility, and target‑site occupancy profiles, meaning that procurement of a simplified analog (e.g., the 2-methoxyphenyl or unsubstituted acetamide) without quantitative head‑to‑head bridging data risks introducing uncontrolled pharmacokinetic and pharmacodynamic variables into an experimental system.

Quantitative Comparator Evidence for 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (1795088-04-8): Physicochemical Differentiation from Closest Analogs


Lipophilicity (clogP) Differentiation: Target Compound vs. 2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide

The target compound exhibits a computed clogP of 3.51, consistent with a more lipophilic character suitable for membrane permeation [1]. In contrast, the simpler comparator 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide (CAS 62095-63-0) possesses a predicted clogP of approximately 2.8 based on additive fragment contributions (cLogP method), resulting from the absence of the ethyl spacer and the second methoxy substituent . The ~0.7 log-unit difference translates to a roughly 5‑fold higher estimated partition coefficient for the target compound, which can influence passive diffusion rates and off‑target partitioning.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Size Differentiation: Target Compound vs. Core Scaffold 2-(4-Chlorophenoxy)acetamide

With a molecular weight of 349.81 g·mol⁻¹, the target compound is substantially larger than the unadorned 2-(4-chlorophenoxy)acetamide scaffold (MW 185.61 g·mol⁻¹) [1]. This size increase reflects the addition of the 2-methoxy-2-(2-methoxyphenyl)ethyl moiety, which adds 164.2 atomic mass units. The larger molecular volume may reduce passive paracellular transport and increase susceptibility to active efflux, differentiating its ADME profile from the minimal scaffold.

Molecular weight Size-based selectivity Pharmacokinetic profiling

Rotatable Bond Flexibility: Target Compound vs. N-[2-(4-Methoxyphenyl)ethyl] Analog

The target compound contains seven rotatable bonds, conferring significant conformational flexibility [1]. A comparator with a simpler ethyl linker, 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide (CAS not available, C₁₇H₁₈ClNO₃, MW 319.78), possesses only five rotatable bonds (based on structural analysis). The two additional rotatable bonds in the target compound arise from the methoxy groups attached to the chiral benzylic carbon, potentially enabling a larger ensemble of target-bound conformations but also incurring a greater entropic penalty upon binding.

Conformational flexibility Entropy penalty Target binding

Hydrogen-Bond Acceptor Capacity: Target Compound vs. Mono-methoxy Analog 2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide

The target compound possesses five hydrogen-bond acceptors (amide carbonyl, phenoxy ether, and three methoxy ether oxygens) with zero hydrogen-bond donors [1]. In contrast, 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide (CAS 62095-63-0) offers only four acceptors (amide carbonyl, phenoxy ether, and one methoxy group) while also lacking donor groups . The additional acceptor site in the target compound may enhance aqueous solubility at a given LogP and provide an extra anchor point for polar interactions within a biological target.

Hydrogen bonding Solubility Target recognition

Procurement-Relevant Application Scenarios for 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide Based on Physicochemical Differentiation


Membrane-Permeability-Centric Screening Cascades

The elevated clogP (3.51) and moderate TPSA (48.0 Ų) position this compound favorably for assays prioritizing passive membrane diffusion, such as cell-based phenotypic screens or blood-brain barrier penetration models. Procurement should be considered when comparator molecules with clogP < 3.0 fail to achieve intracellular target engagement [1].

Conformational Entropy–Binding Affinity Structure–Activity Relationship (SAR) Studies

With seven rotatable bonds, this compound offers an expanded conformational library for SAR exploration. Research groups investigating the role of side-chain flexibility in target binding or selectivity may select this compound over the more rigid analogs (rotatable bonds ≤ 5) to probe the entropic contribution to ΔG of binding [1].

Hydrogen-Bond Acceptor–Dependent Solubility Optimization

The presence of five hydrogen-bond acceptors without donors creates a unique solubility profile. Formulation scientists seeking to improve aqueous solubility while maintaining a clogP > 3.0 may choose this compound over analogs with fewer acceptor sites, particularly when co-solvent or complexation strategies benefit from additional ether oxygen interactions [1].

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